2-(3-chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(3-chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C17H24BClO4 and its molecular weight is 338.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Probes for Biological Applications
A new 4-substituted pyrene derivative was synthesized by introducing phenyl boronic ester to 4-hydroxylpyrene. This compound showed outstanding sensitivity and selectivity for hydrogen peroxide (H2O2), making it suitable for detecting H2O2 in living cells. The fluorescent properties of this probe, with a large Stokes shift, indicate the potential of similar derivatives for biological imaging and sensing applications (Nie et al., 2020).
Nanoparticle Synthesis for Enhanced Fluorescence Emission
Heterodifunctional polyfluorene building blocks were used to initiate Suzuki-Miyaura chain growth polymerization, leading to the creation of nanoparticles with diameters in the range of 25-50 nm. These particles exhibited bright fluorescence emission with quantum yields as high as 84%, which could be tuned to longer wavelengths. This research highlights the compound's role in developing materials with adjustable optical properties for potential use in sensing, imaging, and optoelectronic devices (Fischer et al., 2013).
Crystal Engineering and Material Structural Analysis
The structural versatility of pyrene derivatives, including those similar to the compound , was explored through the synthesis of various polymorphs and co-crystals. This work demonstrated the compound's utility in crystal engineering, providing insights into the interactions and packing modes that influence material properties. The ability to form channel host–guest structures indicates potential applications in molecular recognition and catalysis (Batsanov et al., 2012).
Precision Polymer Synthesis
The compound was used in catalyst-transfer Suzuki-Miyaura coupling polymerization to achieve precision synthesis of poly(3-hexylthiophene) with narrow molecular weight distribution and high regioregularity. This method facilitates the production of polymers with defined structures, important for applications in organic electronics and optoelectronics (Yokozawa et al., 2011).
Synthesis of Functional Materials
Synthesis and characterization of fluorene copolymers bearing dicyanomethylene and pyran pendants were achieved through palladium-catalyzed Suzuki coupling reaction. The resulting copolymers showed tunable absorption and emission properties, suggesting their applicability in the fabrication of light-emitting diodes and other optoelectronic devices. This demonstrates the compound's role in the development of functional materials with specific optical characteristics (Cheon et al., 2005).
Mechanism of Action
Target of Action
Similar compounds have been found to target various proteins and enzymes involved in viral replication and plant defense mechanisms .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets by binding to active sites, thereby inhibiting the function of the target .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, in the context of plant defense, it has been found that similar compounds can inhibit the biosynthesis of sphingolipids in herbivores, thereby providing a defense mechanism for the plant .
Result of Action
The result of the compound’s action can vary depending on the context. For example, in the context of plant defense, similar compounds have been found to cause autotoxicity symptoms in herbivores, thereby protecting the plant .
Properties
IUPAC Name |
2-[3-chloro-4-(oxan-4-yloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BClO4/c1-16(2)17(3,4)23-18(22-16)12-5-6-15(14(19)11-12)21-13-7-9-20-10-8-13/h5-6,11,13H,7-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZPCDAQKXGLEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3CCOCC3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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